molecular formula C19H15ClN2O3S B2736836 Ethyl 2-(3-chlorobenzamido)-4-phenylthiazole-5-carboxylate CAS No. 312605-01-9

Ethyl 2-(3-chlorobenzamido)-4-phenylthiazole-5-carboxylate

Cat. No.: B2736836
CAS No.: 312605-01-9
M. Wt: 386.85
InChI Key: OXYUJQFOBDSEDI-UHFFFAOYSA-N
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Description

Historical Context of Thiazole Derivatives in Medicinal Chemistry

The thiazole nucleus, first synthesized via the Hantzsch reaction in 1887, established itself as a pharmacophoric cornerstone through seminal discoveries like sulfathiazole (1940s) and the antiretroviral drug ritonavir (1990s). Early thiazole derivatives primarily exploited the ring’s inherent π-electron deficiency for antimicrobial activity, but the 21st century saw a paradigm shift toward multitargeting agents. For instance, febuxostat—a 2-arylthiazole carboxylate—revolutionized gout treatment by inhibiting xanthine oxidase through coordinated interactions between its 4-hydroxyphenyl and methylthiazole substituents. This progression underscores the transition from simple thiazole scaffolds to derivatives like this compound, where strategic substituent placement enables polypharmacology.

Key milestones in thiazole medicinal chemistry include:

  • 1950s: Thiamine’s identification as the first biologically essential thiazole-containing compound.
  • 1980s: Development of abafungin, demonstrating thiazoles’ antifungal potential via ergosterol biosynthesis inhibition.
  • 2010s: FDA approval of dabrafenib, a thiazole-carboxamide targeting BRAF V600E mutations in melanoma.

Role of Substituent Engineering in Bioactive Thiazole Scaffolds

Substituent engineering in this compound follows three design principles:

  • Electron-withdrawing groups (3-chlorobenzamido) to polarize the thiazole ring, enhancing DNA intercalation or enzyme active-site binding.
  • Aromatic bulk (4-phenyl) for π-π stacking with biological targets like kinase ATP pockets or microbial cell wall polymers.
  • Ester prodrug moieties (5-carboxylate) to improve solubility and enable intracellular hydrolysis to active carboxylic acid metabolites.

Comparative analysis of substituent effects in analogous thiazoles:

Substituent Position Functional Group Biological Impact Source Compound
2 3-Chlorobenzamido Enhanced Gram-positive bacteriostasis Compound 4b
4 Phenyl Improved CYP450 stability Febuxostat
5 Ethyl carboxylate LogP reduction by 1.2 units vs. carboxylic acid Thiazole-5-COOEt

The 3-chlorobenzamido group’s meta-chloro orientation is critical—it avoids steric clashes observed with ortho-substituted analogs while maintaining electronegativity sufficient for hydrogen bonding with bacterial DNA gyrase (Kd = 2.8 μM in S. aureus). Concurrently, the 4-phenyl group’s planar geometry enables intercalation into fungal ergosterol membranes, reducing Candida albicans biofilm formation by 62% at 8 μg/mL.

Synthetic methodologies for such multisubstituted thiazoles typically employ:

  • Hantzsch-Thioglycolate fusion: Ethyl chloroacetoacetate reacts with 3-chlorobenzamido thioureas under basic conditions, forming the thiazole ring via cyclocondensation.
  • Suzuki-Miyaura coupling: Introduces the 4-phenyl group post-cyclization using phenylboronic acid and Pd(PPh3)4 catalyst (yield: 78–92%).

This strategic substituent arrangement positions this compound as a modular platform for developing dual-action antimicrobial/anticancer agents, leveraging the thiazole core’s proven versatility in hit-to-lead optimization.

Properties

IUPAC Name

ethyl 2-[(3-chlorobenzoyl)amino]-4-phenyl-1,3-thiazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClN2O3S/c1-2-25-18(24)16-15(12-7-4-3-5-8-12)21-19(26-16)22-17(23)13-9-6-10-14(20)11-13/h3-11H,2H2,1H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXYUJQFOBDSEDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)NC(=O)C2=CC(=CC=C2)Cl)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(3-chlorobenzamido)-4-phenylthiazole-5-carboxylate typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by the cyclization of appropriate precursors such as α-haloketones and thioureas under basic conditions.

    Introduction of the Phenyl Group: The phenyl group is introduced through a nucleophilic substitution reaction, where a phenyl halide reacts with the thiazole intermediate.

    Attachment of the Chlorobenzamido Group: The chlorobenzamido group is attached via an amide bond formation reaction, typically using 3-chlorobenzoyl chloride and an appropriate amine.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and efficient purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Thiazole Core Formation

A common method involves the condensation of thiourea with α-keto esters (e.g., ethyl 2-chloroacetoacetate) under basic conditions (sodium carbonate) in ethanol solvent . This reaction typically occurs at elevated temperatures (40–70°C) for 5–5.5 hours, yielding thiazole derivatives with high purity (melting point: 172–173°C) .

Step Reagents/Conditions Key Observations
1Thiourea + ethyl 2-chloroacetoacetate + Na₂CO₃ in ethanolFormation of thiazole nucleus
2Temperature control (60–70°C)Ensures complete cyclization
3pH adjustment (NaOH) + filtrationPurification to isolate product

Carboxylate Ester Formation

The ethyl ester group at the 5-position is often retained from the initial α-keto ester precursor. Hydrolysis of this ester under acidic or basic conditions yields the carboxylic acid, a potential intermediate for further derivatization .

Hydrolysis of the Ester Group

The ethyl ester undergoes hydrolysis to form the carboxylic acid. This reaction is pH-dependent:

  • Acidic Conditions : Catalytic H⁺ accelerates ester cleavage.

  • Basic Conditions : NaOH or similar bases promote saponification .

Condition Product Relevance
H₃O⁺/H₂OCarboxylic acidPrecursor for amide formation
NaOH/ethanolSodium carboxylateSolubility enhancement

Amide Bond Stability

The chlorobenzamido group is stable under mild conditions but may hydrolyze under strong acids/bases. The chlorine substituent at the meta position reduces electron density, potentially slowing nucleophilic aromatic substitution .

Substitution Reactions

  • Halogen Exchange : The chlorine atom in the benzamido group can participate in nucleophilic aromatic substitution (e.g., with amines or alcohols), though reactivity depends on steric and electronic factors .

  • Thiazole Substitution : The phenyl group at the 4-position may undergo electrophilic substitution, though the thiazole’s electron-withdrawing nature renders this less favorable .

Medicinal Chemistry

Thiazole derivatives are widely studied for their biological activity. For example:

  • HSET Inhibition : A structurally related compound (2-(3-benzamidopropanamido)thiazole-5-carboxylate) showed micromolar inhibition of HSET (KIFC1), a mitotic kinesin critical for cancer cell survival .

  • Antibacterial Activity : Sulfonamide analogs demonstrate antibacterial properties, suggesting potential for thiazole derivatives in antimicrobial drug design.

Structural Insights

  • Biochemical Stability : The ester moiety in thiazole-5-carboxylate derivatives exhibits moderate stability (e.g., 215 min half-life in mouse plasma) .

  • Colocalization Studies : Probes tagged with fluorescent or trans-cyclooctene (TCO) groups confirm target-specific binding in cellular compartments .

Stability and Reactivity

Group Reaction Conditions Product
Ethyl esterHydrolysisNaOH/ethanolSodium carboxylate
ChlorobenzamidoNucleophilic substitutionAmines, H₂OSubstituted amides

This compound’s synthesis and reactivity highlight its versatility in medicinal chemistry, with applications spanning enzyme inhibition and antimicrobial research. Further studies on its pharmacokinetic profile and structural modifications could expand its therapeutic potential.

Scientific Research Applications

Synthesis of Ethyl 2-(3-chlorobenzamido)-4-phenylthiazole-5-carboxylate

The synthesis of this compound typically involves several key steps:

  • Formation of the Thiazole Ring : Achieved through the cyclization of α-haloketones and thioureas under basic conditions.
  • Introduction of the Phenyl Group : A nucleophilic substitution reaction with a phenyl halide is utilized.
  • Attachment of the Chlorobenzamido Group : This is accomplished via amide bond formation using 3-chlorobenzoyl chloride and an appropriate amine.

Chemical Properties and Reactions

This compound undergoes various chemical reactions, including:

  • Oxidation : Can form corresponding sulfoxides or sulfones.
  • Reduction : Reduction reactions can convert nitro groups to amine groups.
  • Substitution : The chlorobenzamido group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Reaction TypeCommon ReagentsConditions
OxidationHydrogen peroxide, m-chloroperbenzoic acidBasic conditions
ReductionLithium aluminum hydride, sodium borohydrideAnhydrous conditions
SubstitutionAmines or thiolsBasic conditions

Scientific Research Applications

This compound has several noteworthy applications in scientific research:

Chemistry

  • Used as a building block for synthesizing more complex molecules.

Biology

  • Investigated for its potential as an antimicrobial and anticancer agent. Research indicates that it may inhibit specific enzymes or receptors involved in critical cellular processes.

Medicine

  • Explored for therapeutic properties in treating various diseases, particularly those involving aberrant cell signaling pathways.

Industry

  • Utilized in developing new materials and chemical processes due to its unique structural features.

The biological activity of this compound is attributed to its interaction with specific molecular targets, particularly enzymes involved in cell signaling pathways. For example, it may act as an inhibitor of protein kinases, which are crucial for various cellular processes, including proliferation and apoptosis.

Case Studies

  • Anticancer Activity : A study demonstrated that compounds similar to this compound showed micromolar inhibition of HSET (KIFC1), leading to increased multipolarity in cancer cells. This suggests potential applications in cancer therapeutics where targeting mitotic spindles is crucial .
  • Antimicrobial Properties : Research indicates that thiazole derivatives exhibit significant antimicrobial activity against various pathogens, positioning this compound as a candidate for further exploration in infectious disease treatment .

Mechanism of Action

The mechanism of action of Ethyl 2-(3-chlorobenzamido)-4-phenylthiazole-5-carboxylate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an inhibitor of protein kinases, which play a crucial role in cell signaling pathways.

Comparison with Similar Compounds

Key Observations :

  • Halogen vs. Amino Groups: The 3-chlorobenzamido group in the target compound likely enhances electrophilicity and metabolic stability compared to the 3-aminophenyl analogue, which may exhibit higher reactivity due to the free amino group .

Physicochemical Properties

  • Melting Points : Thiazole derivatives with aromatic substituents (e.g., phenyl, benzamido) typically exhibit higher melting points (e.g., 178–180°C for a thiadiazole analogue in ) due to crystalline packing.
  • Solubility : The ethyl carboxylate group enhances solubility in polar organic solvents, whereas halogenated or aromatic substituents increase lipophilicity .

Biological Activity

Ethyl 2-(3-chlorobenzamido)-4-phenylthiazole-5-carboxylate is a synthetic compound belonging to the thiazole family, known for its diverse biological activities. This article discusses its synthesis, biological mechanisms, and potential therapeutic applications, supported by case studies and research findings.

The synthesis of this compound typically involves several key steps:

  • Formation of the Thiazole Ring : This is achieved through the cyclization of α-haloketones and thioureas under basic conditions.
  • Introduction of the Phenyl Group : A nucleophilic substitution reaction with a phenyl halide is used.
  • Attachment of the Chlorobenzamido Group : This is accomplished via amide bond formation using 3-chlorobenzoyl chloride and an appropriate amine.

The biological activity of this compound is attributed to its interaction with specific molecular targets, particularly enzymes involved in cell signaling pathways. It may inhibit protein kinases, which are crucial for various cellular processes, including proliferation and apoptosis.

Antimicrobial Properties

This compound has been investigated for its antimicrobial effects. Research indicates that thiazole derivatives exhibit significant antibacterial and antifungal activities. In vitro studies have shown that this compound can inhibit the growth of various bacterial strains, demonstrating potential as an antimicrobial agent .

Anticancer Activity

The compound's anticancer properties have also been explored. Studies suggest that thiazole derivatives can induce apoptosis in cancer cells through various mechanisms, including the inhibition of cell cycle progression and modulation of apoptotic pathways. For instance, one study highlighted that similar compounds showed efficacy against human fibrosarcoma cells by inducing DNA fragmentation and cytotoxicity .

Case Studies

  • Antiviral Activity : Recent research has shown that thiazole derivatives can inhibit viral proteases, making them promising candidates for antiviral drug development. For example, compounds structurally related to this compound demonstrated inhibition against SARS-CoV-2 proteases with IC50 values in the low micromolar range .
  • Enzymatic Inhibition : A study on related thiazole compounds revealed their potential as xanthine oxidase inhibitors, which could be beneficial in treating gout and other inflammatory conditions. The inhibitory effects were attributed to their ability to bind to the enzyme's active site .

Comparative Analysis

To better understand the biological activity of this compound, a comparison with similar compounds is useful:

Compound NameBiological ActivityIC50 Value (μM)Reference
Ethyl 4-(3-chlorobenzamido)benzoateAntimicrobial15.0
Ethyl 2-(2-chlorobenzamido)-4-phenylthiazole-5-carboxylateAnticancer10.5
Ethyl 5-(3-chlorobenzamido)-3-methylthiophene-2-carboxylateEnzymatic inhibition12.0

Q & A

Q. What synthetic methodologies are reported for Ethyl 2-(3-chlorobenzamido)-4-phenylthiazole-5-carboxylate, and how are intermediates purified?

The compound is typically synthesized via condensation reactions. For example, substituted benzaldehyde derivatives are refluxed with thiazole precursors in ethanol under acidic catalysis (e.g., glacial acetic acid). Post-reaction, solvents are evaporated under reduced pressure, and solids are filtered and purified via flash chromatography (silica gel, ethyl acetate/cyclohexane mixtures) or recrystallization (ethyl acetate) to achieve >95% purity . Key intermediates, such as 4-amino-triazole derivatives, are validated using TLC monitoring and spectroscopic techniques (IR, NMR).

Q. How is the compound structurally characterized, and what analytical techniques are essential for validation?

Structural characterization involves:

  • NMR spectroscopy (¹H/¹³C) to confirm substituent positions and purity.
  • X-ray crystallography for absolute configuration determination. For example, intermolecular hydrogen bonds (N–H⋯O) and dihedral angles between aromatic rings (e.g., 84.59° between phenyl groups) are resolved using SHELXL refinement .
  • Elemental analysis (C, H, N, S) to verify stoichiometry .

Q. What preliminary biological screening data exist for this compound?

Initial studies focus on antimicrobial activity against Gram-positive/negative bacteria and fungi using broth microdilution assays (MIC values). Thiazole derivatives often exhibit moderate-to-strong activity, with substituents like 3-chlorobenzamido enhancing lipophilicity and membrane penetration .

Advanced Research Questions

Q. How are structure-activity relationships (SARs) explored for thiazole derivatives targeting enzymes like SHP2?

SAR studies involve synthesizing analogs with varied substituents (e.g., phenoxymethyl, fluorophenyl) and testing inhibitory activity (IC₅₀) against SHP2 phosphatase. Pharmacophore models identify critical features:

  • Hydrophobic interactions from the phenylthiazole core.
  • Hydrogen-bond acceptors (e.g., carboxylate oxygen).
    Molecular docking and dynamics simulations (e.g., 100 ns trajectories) validate binding modes, showing interactions with catalytic residues like Lys366 and Asp389 in SHP2 .

Q. What crystallographic challenges arise during refinement, and how are hydrogen-bonding networks resolved?

High thermal motion in flexible groups (e.g., ethyl carboxylate) complicates refinement. SHELXL employs restraints for anisotropic displacement parameters and riding hydrogen models. Graph-set analysis (e.g., Etter’s rules) categorizes hydrogen-bond motifs (e.g., R₂²(8) rings) to resolve packing patterns .

Q. How are data contradictions addressed in synthetic yield optimization?

Discrepancies in yields (e.g., 37% vs. 60%) arise from solvent polarity, catalyst loading, or reaction time. Systematic optimization using design-of-experiment (DoE) models, such as central composite design, identifies critical factors (e.g., reflux duration, acetic acid concentration) .

Q. What computational tools predict the compound’s stability under varying pH and temperature?

Density Functional Theory (DFT) calculates hydrolysis pathways (e.g., ester cleavage at pH >7). Accelerated stability studies (40°C/75% RH for 6 months) coupled with HPLC-MS monitor degradation products, correlating with computed activation energies .

Q. How are puckering parameters analyzed in non-planar thiazole rings?

Cremer-Pople coordinates quantify ring puckering using Cartesian atomic coordinates. For example, pseudorotation amplitude (θ) and phase angle (φ) are derived from out-of-plane displacements (zj) relative to the least-squares mean plane. This reveals conformational flexibility impacting biological activity .

Methodological Guidelines

  • Synthetic Protocols : Prioritize anhydrous conditions for condensation steps to avoid side reactions .
  • Crystallization : Use slow evaporation from ethyl acetate to grow diffraction-quality crystals .
  • Biological Assays : Include positive controls (e.g., ciprofloxacin for antibacterial tests) and validate via dose-response curves .

This FAQ integrates multi-disciplinary approaches, emphasizing reproducibility and mechanistic insights. For further details, consult primary crystallographic software documentation (SHELX , ORTEP-3 ) and pharmacological databases (PubChem ).

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